{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is an organic compound characterized by the presence of a methoxy group, a phenyl ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-methoxyphenol with an oxane derivative under specific conditions. One common method is the etherification of 3-methoxyphenol with oxan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-methoxy-4-[(oxan-2-yl)oxy]benzaldehyde or 3-methoxy-4-[(oxan-2-yl)oxy]benzoic acid.
Reduction: 3-methoxy-4-[(oxan-2-yl)oxy]cyclohexanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The methoxy group and the oxane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenol: Lacks the oxane ring, making it less versatile in certain reactions.
4-Methoxyphenylmethanol: Lacks the oxane ring, affecting its chemical reactivity.
Oxan-2-ol: Lacks the phenyl ring, limiting its applications in organic synthesis.
Uniqueness
The uniqueness of {3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol lies in its combined structural features. The presence of both the methoxy group and the oxane ring provides a unique reactivity profile, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
896460-67-6 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
[3-methoxy-4-(oxan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8,13-14H,2-4,7,9H2,1H3 |
InChI Key |
BJKKCIHBYNEDGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.